4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride
Description
4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride is an organic compound with a complex structure that includes both aromatic and amino functional groups
Properties
Molecular Formula |
C17H18ClNO3 |
|---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
(4-ethylphenyl) 4-(2-aminoacetyl)benzoate;hydrochloride |
InChI |
InChI=1S/C17H17NO3.ClH/c1-2-12-3-9-15(10-4-12)21-17(20)14-7-5-13(6-8-14)16(19)11-18;/h3-10H,2,11,18H2,1H3;1H |
InChI Key |
QVSZDHZNMCLLKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride typically involves a multi-step process. One common method includes the esterification of 4-ethylphenol with 4-(2-aminoacetyl)benzoic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of 4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines .
Scientific Research Applications
4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethylphenyl 4-(2-aminoacetyl)benzoate
- 4-Ethylphenyl 4-(2-aminoacetyl)benzoate sulfate
Uniqueness
4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride has the following chemical structure:
- Molecular Formula : C16H18ClN O3
- Molecular Weight : 305.77 g/mol
- CAS Number : Notably referenced for its unique properties and applications.
The biological activity of 4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride is primarily attributed to its interaction with various biological pathways. Studies indicate that it may exhibit:
- Antitumor Activity : Preliminary investigations suggest that compounds similar to 4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride can inhibit cancer cell proliferation through apoptosis induction. The sulforhodamine B (SRB) assay has been employed to assess cytotoxicity against various cancer cell lines, revealing significant antitumor effects at low micromolar concentrations .
- Receptor Modulation : The compound may influence adrenergic receptors, particularly alpha1-adrenoreceptors, which are implicated in various physiological responses including vasoconstriction and smooth muscle contraction. This modulation can lead to changes in cell signaling pathways that affect tumor growth and metastasis .
Case Study 1: Antitumor Efficacy
In a study involving human prostate cancer cells (PC-3), a series of related compounds were tested for their antitumor efficacy. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values suggesting effective inhibition of cell growth. The study highlighted the role of alpha1D- and alpha1B-adrenoceptors in mediating these effects, providing insights into the potential therapeutic applications of related compounds .
Case Study 2: Pharmacological Profiling
Another research effort focused on the pharmacological profiling of structurally similar compounds. These studies utilized various in vitro assays to evaluate their effects on cell viability and apoptosis. Results demonstrated that modifications in the chemical structure could enhance or diminish biological activity, emphasizing the importance of structural optimization in drug development .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C16H18ClN O3 |
| Molecular Weight | 305.77 g/mol |
| Antitumor Activity | Significant at low µM |
| Receptor Interaction | Alpha1-adrenoceptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
